![molecular formula C7H7ClO3S B1605916 2-Chloro-4-(methylsulfonyl)phenol CAS No. 20945-65-7](/img/structure/B1605916.png)
2-Chloro-4-(methylsulfonyl)phenol
Overview
Description
2-Chloro-4-(methylsulfonyl)phenol, also known as 4-methylthio-2-chlorophenol (MTPC) or 2-chloro-p-toluenesulfonamide (CTS), is a synthetic phenol compound that is used for a variety of scientific and industrial applications. It is a colorless to pale yellow liquid with a pungent odor and a melting point of -50°C. It is soluble in water and most organic solvents. MTPC is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and other organic compounds.
Scientific Research Applications
Environmental Remediation
Studies have explored the interactions of related chlorinated and sulfonated compounds with environmental contaminants, highlighting their potential in environmental remediation processes. For example, the nucleophilic substitution reactions of chlorpyrifos-methyl with sulfur species demonstrate the chemical reactivity of chlorinated methylsulfonyl compounds in aquatic environments, suggesting a pathway for the degradation of organophosphate pesticides (Wu & Jans, 2006). Additionally, the oxidation of 4-chloro-3-methylphenol in pressurized hot water/supercritical water with potassium persulfate highlights the potential of chlorinated methylsulfonyl compounds in water treatment applications (Kronholm et al., 2001).
Polymer Science
In polymer science, the modification of polysulfones with various functional groups, including those similar to 2-Chloro-4-(methylsulfonyl)phenol, has been studied extensively. For instance, thin film composite membranes with modified polysulfone supports have shown promise for organic solvent nanofiltration (Peyravi et al., 2012), while sulfide and sulfoxide-based poly(ether-amide)s synthesis and characterization research indicate potential applications in various domains, including gas separation (Shockravi et al., 2006).
Water Treatment
Research on the adsorption of phenols by magnetic polysulfone microcapsules containing tributyl phosphate suggests the utility of modified polysulfones in the treatment of phenolic contaminants in water (Yin et al., 2010). This aligns with the broader theme of utilizing chlorinated and sulfonated compounds for environmental cleanup and pollution mitigation.
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4-(methylsulfonyl)phenol is the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by 2-Chloro-4-(methylsulfonyl)phenol is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins . The downstream effects of this disruption include a reduction in inflammation and pain signaling .
Result of Action
The molecular and cellular effects of 2-Chloro-4-(methylsulfonyl)phenol’s action primarily involve a reduction in inflammation and pain . By inhibiting the COX enzymes and disrupting the prostaglandin synthesis pathway, the compound reduces the production of prostaglandins, which are key mediators of inflammation and pain .
properties
IUPAC Name |
2-chloro-4-methylsulfonylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO3S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCJTSDDCIJRLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60175122 | |
Record name | Phenol, 2-chloro-4-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60175122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(methylsulfonyl)phenol | |
CAS RN |
20945-65-7 | |
Record name | Phenol, 2-chloro-4-(methylsulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020945657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-chloro-4-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60175122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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